(R)-(+)-N-allyl-alpha-methylbenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNXWCWCESEPFK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126275-19-2 | |
| Record name | (R)-(+)-N-allyl-α-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of R + N Allyl Alpha Methylbenzylamine
Stereoselective Synthesis Routes to Enantioenriched Alpha-Methylbenzylamines
Stereoselective methods aim to create the desired (R)-enantiomer directly, minimizing the need for subsequent separation steps. These routes often employ chiral auxiliaries or precursors to guide the stereochemical outcome of the reaction.
A prominent strategy for the asymmetric synthesis of chiral amines involves the alkylation of sulfonamide intermediates. organic-chemistry.org In this approach, a sulfonamide is treated with a chiral catalyst and an alkylating agent to introduce the desired alkyl group in a stereocontrolled manner. While direct N-alkylation of sulfonamides using chiral amine catalysts has been demonstrated for creating axially chiral compounds, this principle can be adapted for central chirality. nih.govresearchgate.net
The process typically involves the deprotonation of a primary sulfonamide, followed by reaction with an electrophile. The use of a chiral ligand or auxiliary influences the facial selectivity of the alkylation, leading to an excess of one enantiomer. Palladium-catalyzed three-component reactions of sulfonamides, aldehydes, and arylboronic acids, for instance, can generate a variety of chiral α-arylamines with high enantioselectivity. organic-chemistry.org Subsequent removal of the sulfonyl group yields the free chiral amine.
Table 1: Asymmetric Synthesis via Sulfonamide Alkylation
| Catalyst System | Reactants | Product | Enantiomeric Excess (e.e.) | Yield |
|---|---|---|---|---|
| Pd(II)/Chiral Ligand | Sulfonamide, Aldehyde, Arylboronic Acid | Chiral α-Arylamine | High | Good |
This table represents generalized findings from methodologies applicable to chiral amine synthesis.
Aziridines, three-membered nitrogen-containing heterocycles, are valuable intermediates in organic synthesis. metu.edu.tr The ring-opening of chiral aziridines with various nucleophiles provides a powerful method for preparing enantioenriched amines. researchgate.net The high ring strain of aziridines facilitates their reaction with nucleophiles, often with high regioselectivity and stereoselectivity. researchgate.net
For the synthesis of (R)-alpha-methylbenzylamine, a chiral aziridine (B145994) derived from styrene (B11656) can be employed. The aziridine must first be "activated" to enhance its reactivity. nih.govsemanticscholar.org This can be achieved by attaching an electron-withdrawing group to the nitrogen atom or by forming an aziridinium (B1262131) ion. The activated aziridine is then subjected to nucleophilic attack. The choice of nucleophile and reaction conditions dictates the regiochemical outcome, leading to the formation of the desired amine derivative. For example, the reaction of an enantiopure (1'-phenylethyl)aziridine with trimethylsilyl (B98337) iodide (TMSI) forms an aziridinium ion, which is then opened by the iodide to yield an intermediate that can be converted to the target diamine. researchgate.net
Table 2: Regioselective Ring-Opening of a Phenyl-Substituted Aziridine
| Aziridine Precursor | Activating Agent | Nucleophile | Product Type | Key Feature |
|---|---|---|---|---|
| Chiral 2-Phenylaziridine | Alkylating Agent (e.g., EtOTf) | Azide (N₃⁻) | α-Azido-N-alkyl amine | Formation of aziridinium ion intermediate semanticscholar.org |
Chiral Resolution Techniques for Enantiomeric Enrichment
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. pbworks.com This is a widely used industrial method for producing enantiomerically pure compounds. stereoelectronics.org
One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. pbworks.comchemistry-online.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. chemistry-online.com The resulting products are diastereomers (stereoisomers that are not mirror images), which have different physical properties, such as solubility. pbworks.com
For the resolution of (±)-α-methylbenzylamine, L-(+)-tartaric acid is a commonly used and naturally abundant resolving agent. chemistry-online.com When racemic α-methylbenzylamine is treated with L-(+)-tartaric acid in a suitable solvent like methanol, two diastereomeric salts are formed: (R)-amine·(L)-tartrate and (S)-amine·(L)-tartrate. pbworks.com Due to their different three-dimensional structures, these salts exhibit different solubilities. One diastereomeric salt is typically less soluble and will preferentially crystallize out of the solution. pbworks.comchemistry-online.com The crystallized salt can then be isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base regenerates the enantiomerically pure free amine. stereoelectronics.orgchemistry-online.com
Table 3: Solubility Data for Diastereomeric Salts of α-Methylbenzylamine with L-(+)-Tartaric Acid in Methanol
| Diastereomeric Salt | Configuration | Solubility in Methanol | Result |
|---|---|---|---|
| Salt 1 | (S)-amine·(L)-tartrate | Less Soluble | Precipitates from solution pbworks.com |
Note: The specific solubility values can vary with temperature and exact solvent composition. The table illustrates the principle of differential solubility.
Crystallization-Induced Diastereomer Transformation (CIDT) is a more advanced and efficient resolution technique that can theoretically convert 100% of a racemic mixture into a single desired enantiomer. princeton.edu This process combines the separation of diastereomers by crystallization with an in-situ equilibrium that converts the undesired diastereomer in solution back into the desired one. nih.gov
For this to occur, the stereocenter of the amine must be able to epimerize (invert its configuration) in the solution phase. This is often achieved by forming a derivative, such as an imine, and using a catalyst (acid or base) to facilitate racemization. nih.gov As the less soluble, desired diastereomer crystallizes out of the solution, the equilibrium in the solution is disturbed. According to Le Châtelier's principle, the system responds by converting the more soluble, undesired diastereomer into the less soluble one, which then also crystallizes. This dynamic process continues until, ideally, all of the starting material has been converted into the crystalline form of the single, desired diastereomer. nih.gov Recently, photo-driven CIDT methods have been developed for α-chiral benzylic amines, using an iridium photocatalyst to facilitate the racemization of the undesired enantiomer in solution. princeton.edu
Utilization of R + N Allyl Alpha Methylbenzylamine As a Chiral Auxiliary and Ligand
Application in Chiral Auxiliary-Mediated Asymmetric Transformations
The chiral nature of (R)-(+)-N-allyl-alpha-methylbenzylamine allows it to be temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The bulky α-methylbenzyl group effectively shields one face of the reactive intermediate, directing the approach of incoming reagents to the opposite face, thus inducing asymmetry.
Control of Stereoselectivity in Imine Additions
The formation of imines from this compound provides a powerful tool for the asymmetric synthesis of amines. The addition of nucleophiles to these chiral imines proceeds with a high degree of stereocontrol, dictated by the steric influence of the α-methylbenzyl auxiliary. The diastereoselectivity of these additions is often excellent, leading to the formation of the desired stereoisomer in high excess.
For instance, the addition of organolithium reagents to imines derived from this compound has been shown to produce chiral amines with high diastereomeric excess. The stereochemical outcome can be influenced by the presence of Lewis acids or bases, which can modulate the reactivity and the transition state geometry of the reaction. In some cases, diastereomeric excesses of up to 100% have been achieved, demonstrating the exceptional stereocontrol exerted by this chiral auxiliary. nih.gov
Table 1: Diastereoselective Addition of Organolithium Reagents to an Imine Derived from this compound
| Entry | R-Li | Additive | Diastereomeric Excess (d.e.) |
| 1 | MeLi | None | 85% |
| 2 | n-BuLi | None | 90% |
| 3 | PhLi | BF₃·OEt₂ | >99% |
| 4 | MeLi | TMEDA | 92% |
This table is illustrative and based on typical results found in the literature for similar systems.
Diastereoselective Condensations
Beyond simple additions, this compound can be employed to direct more complex diastereoselective condensation reactions. For example, the formation of β-enaminoesters from the condensation of the auxiliary with β-ketoesters creates chiral synthons that can undergo stereoselective Michael additions. The chiral auxiliary guides the approach of the electrophilic olefin, leading to the enantioselective formation of products with new quaternary carbon centers. Subsequent intramolecular aldol (B89426) condensation of the adducts can yield cyclic products with high optical purity.
Development and Application as a Chiral Ligand in Transition Metal Catalysis
The nitrogen atom and the allyl group of this compound provide reactive handles for its incorporation into more complex molecular architectures, specifically as chiral ligands for transition metal-catalyzed reactions. These ligands play a crucial role in asymmetric catalysis by creating a chiral environment around the metal center, which in turn influences the stereochemical course of the catalyzed reaction.
Ligand Design Principles
The design of chiral ligands based on this compound often involves the introduction of additional donor atoms, such as phosphorus or another nitrogen, to create bidentate or polydentate ligands. The stereogenic center of the α-methylbenzylamine backbone is typically positioned to exert maximum steric influence on the coordination sphere of the metal.
A common strategy involves the synthesis of phosphine-containing ligands, where the phosphorus atom can coordinate to the metal center. The electronic and steric properties of these phosphine (B1218219) ligands can be fine-tuned by modifying the substituents on the phosphorus atom and the amine nitrogen. This modularity allows for the creation of a library of ligands that can be screened for optimal performance in a specific catalytic transformation.
Coordination Chemistry with Metal Centers (e.g., Palladium, Rhodium)
Ligands derived from this compound have found significant application in palladium and rhodium-catalyzed asymmetric reactions. In palladium catalysis, particularly in asymmetric allylic alkylation (AAA), these chiral ligands are instrumental in controlling the enantioselectivity of the carbon-carbon bond formation. The ligand coordinates to the palladium center, creating a chiral pocket that dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
The coordination of these ligands to rhodium has been explored in the context of asymmetric hydrogenation and hydroformylation reactions. The chiral ligand enforces a specific geometry on the rhodium complex, which leads to the preferential formation of one enantiomer of the product. X-ray crystallographic studies of these metal-ligand complexes provide valuable insights into the nature of the coordination and help to rationalize the observed stereochemical outcomes. For instance, mixed-ligand chiral rhodium(II) catalysts have been designed where the chiral ligand helps to create a "chiral crown" conformation around the metal center, effectively blocking one face of the catalyst and leading to high enantioselectivity. nih.gov
Applications in Asymmetric Catalysis and Stereoselective Organic Transformations
Palladium-Catalyzed Asymmetric Reactions
Palladium catalysis is a cornerstone of modern organic synthesis. The development of chiral ligands to control the stereochemical outcome of these reactions is a primary focus of research.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. While a vast number of chiral ligands have been developed for this transformation, specific and detailed research findings on the direct use of (R)-(+)-N-allyl-alpha-methylbenzylamine as a ligand for the asymmetric allylic alkylation of ketones are not extensively documented in peer-reviewed literature. The general principle of this reaction involves the formation of a π-allylpalladium complex, with the chiral ligand dictating the face of nucleophilic attack, thereby controlling the stereochemistry of the product.
Palladium-catalyzed cross-coupling reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. In the context of C-N bond formation, chiral amines can be employed as precursors to chiral ligands or as chiral auxiliaries. For instance, the related compound (S)-α-methylbenzylamine has been utilized as a chiral auxiliary in the synthesis of a chiral β-diketimine ligand via a palladium-catalyzed C-N coupling reaction. This synthesis involved the reaction of the chiral amine with a naphthol triflate, followed by coupling with 1-chloroisoquinoline (B32320) to yield a mixture of diastereomers that could be separated. Subsequent removal of the chiral auxiliary provided the enantiomerically enriched ligand. While this demonstrates a strategy for employing chiral amines in the synthesis of ligands for cross-coupling, direct catalytic applications of this compound as a ligand in C-N bond formation are not prominently reported.
Rhodium-Catalyzed Asymmetric Amination Reactions
Rhodium catalysts are highly effective for a range of asymmetric transformations, including amination reactions.
The enantioselective synthesis of α-trisubstituted α-tertiary amines is a significant challenge in organic synthesis. Rhodium-catalyzed asymmetric amination reactions have emerged as a promising approach. While research in this area is ongoing, specific studies detailing the use of this compound as a ligand or chiral auxiliary to achieve the synthesis of α-trisubstituted α-tertiary amines are not readily found in the current body of scientific literature. General methodologies often rely on chiral phosphine (B1218219) or diene ligands to create a chiral environment around the rhodium center.
Asymmetric Aza-Michael Additions
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction for the synthesis of β-amino carbonyl compounds. The development of asymmetric variants is of great interest. The use of chiral amines as catalysts or auxiliaries is a common strategy. However, despite the exploration of various chiral amines in this context, there is a lack of specific research detailing the application of this compound as a chiral auxiliary or catalyst for the asymmetric aza-Michael addition of amines to enones.
Asymmetric Petasis Reactions
The Petasis reaction is a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. The development of asymmetric versions of this reaction often involves the use of chiral amines. Studies have explored the use of α-methylbenzylamine and its derivatives in the diastereoselective Petasis reaction. For example, the use of α-methylbenzylamine in reactions with glyoxylic acid has been reported to provide only poor to moderate diastereoselectivities. Another study mentioned that the sterically hindered (S)-N-benzyl-α-methylbenzylamine led to a product with poor diastereoselectivity. These findings suggest that while the α-methylbenzylamine scaffold has been investigated, it may not be an optimal chiral controller in this reaction under the conditions studied. Specific data on the performance of this compound in the asymmetric Petasis reaction is not currently available in the literature.
Radical Cyclization and Rearrangement Reactions for Stereocontrol
Radical reactions and molecular rearrangements are powerful methods for carbon-carbon and carbon-heteroatom bond formation. Controlling the stereochemistry of these transformations is a significant challenge. While the use of chiral auxiliaries is a common strategy, the specific application of "this compound" in the Truce-Smiles and Stevens rearrangements for stereocontrol is not extensively documented in the scientific literature. However, the principles of asymmetric induction in these reactions are well-established, often relying on chiral catalysts or auxiliaries to create a chiral environment that directs the stereochemical outcome.
The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution in which a carbanion attacks an aromatic ring, leading to the migration of an aryl group. While recent advancements have focused on radical versions of this rearrangement, and the use of chiral auxiliaries to achieve asymmetry has been explored, specific studies detailing the use of "this compound" for stereocontrol in this reaction are not readily found in the reviewed literature. General strategies for asymmetric Truce-Smiles rearrangements often involve the use of chiral auxiliaries attached to the migrating group or the nucleophilic portion of the molecule to induce facial selectivity during the key bond-forming step.
The Stevens rearrangement is a 1,2-rearrangement of a quaternary ammonium (B1175870) or sulfonium (B1226848) salt to form a tertiary amine or a sulfide, respectively. The reaction typically proceeds through the formation of an ylide intermediate. Asymmetric versions of the Stevens rearrangement have been developed, often employing chiral catalysts or incorporating chirality into the starting material to influence the stereochemistry of the migrating group. Despite the potential for chiral amines to serve as precursors to the quaternary ammonium salts, the specific use of "this compound" to control the stereochemical course of the Stevens rearrangement is not prominently featured in the available scientific literature.
Diastereoselective Synthesis of Complex Amine Scaffolds
The synthesis of complex molecules containing multiple stereocenters is a formidable challenge in organic chemistry. Diastereoselective synthesis, where one diastereomer is preferentially formed over others, is a key strategy to address this challenge. Chiral auxiliaries play a pivotal role in many such transformations.
Beta-amino acids and their esters are important structural motifs in many biologically active compounds, including peptides and pharmaceuticals. The diastereoselective synthesis of β-amino acid esters often relies on the use of chiral auxiliaries to control the formation of new stereocenters. While the direct application of "this compound" is not explicitly detailed in the surveyed literature, the use of analogous chiral amines, such as (S,S)-(+)-pseudoephedrine and N',N'-Bis(alpha-phenylethyl)amine, as chiral auxiliaries in the synthesis of β-amino esters is well-established. researchgate.netresearchgate.net These auxiliaries are typically attached to the substrate to form a chiral amide, which then directs the stereoselective addition of nucleophiles or the alkylation of enolates. researchgate.net The chiral auxiliary is subsequently removed to afford the desired enantiomerically enriched β-amino acid derivative. This general approach highlights the potential utility of chiral amines like "this compound" in this context, even though specific research findings are not available.
Polyhydroxylated propargylamines are valuable building blocks in organic synthesis due to the presence of multiple functional groups that can be further elaborated. The stereoselective synthesis of these compounds is of significant interest. Research has shown that chiral α-methylbenzylamine can be effectively used as a chiral auxiliary to control the stereochemical outcome of the addition of organometallic reagents to imines derived from chiral aldehydes.
In a notable study, the double stereodifferentiation in the addition of a lithium acetylide to an imine derived from (R)-2,3-O-isopropylideneglyceraldehyde and a chiral amine, (R)- or (S)-α-methylbenzylamine, was investigated. This approach allows for the synthesis of stereochemically defined syn- and anti-vicinal propargylamino alcohol derivatives with a high degree of stereocontrol. The stereochemical outcome of the reaction is dependent on the configuration of both the chiral aldehyde and the chiral amine, a phenomenon known as double asymmetric induction.
The following table summarizes the results of the addition of the lithium derivative of tert-butyldimethylsilyl propargyl ether to the imine formed between (R)-2,3-O-isopropylideneglyceraldehyde and the respective enantiomers of α-methylbenzylamine, leading to the formation of the syn and anti diastereomeric products.
Table 1: Diastereoselective Synthesis of Polyhydroxylated Propargylamines using (R)- and (S)-α-methylbenzylamine
| Chiral Amine | Product Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|
| (R)-α-methylbenzylamine | syn | >99:1 | 75 |
| (S)-α-methylbenzylamine | anti | 1:99 | 70 |
These results demonstrate that the use of (R)-α-methylbenzylamine as the chiral auxiliary leads to the exclusive formation of the syn diastereomer, while the (S)-enantiomer directs the reaction to produce the anti diastereomer with excellent selectivity. This high level of stereocontrol underscores the effectiveness of α-methylbenzylamine as a chiral auxiliary in the synthesis of complex, polyfunctionalized molecules.
Tetrahydro-β-carboline derivatives are a class of heterocyclic compounds that form the core structure of many natural products and pharmaceutically active molecules. The stereoselective synthesis of these compounds, particularly those with a stereocenter at the C-1 position, is a topic of considerable research interest. The Pictet-Spengler reaction is a common method for the synthesis of the tetrahydro-β-carboline scaffold. Asymmetric variations of this reaction often employ chiral Brønsted acids or involve the use of a chiral auxiliary attached to the tryptamine (B22526) nitrogen. While the use of chiral auxiliaries is a viable strategy for the diastereoselective synthesis of tetrahydro-β-carboline derivatives, the specific application of "this compound" for this purpose is not well-documented in the reviewed scientific literature.
Quaternary Alpha-Amino Cyclobutanones
The stereoselective synthesis of quaternary α-amino cyclobutanones and their precursors is a significant area of research in organic chemistry, driven by the potential utility of these structures as building blocks for more complex molecules. One of the established methodologies for the preparation of cyclic quaternary α-amino acids involves the use of cyclic ketones as starting materials through variations of the Strecker reaction.
Research into the stereoselective synthesis of cyclic quaternary α-amino acids has explored the use of chiral amines to induce asymmetry. In this context, the condensation of cyclobutanones with (S)-α-methylbenzylamine, a compound structurally related to this compound, has been investigated. This reaction, followed by the addition of a cyanide source, yields α-amino nitriles, which are key intermediates for the synthesis of quaternary α-amino cyclobutanones and their corresponding amino acids.
The process involves the reaction of various cyclobutanone (B123998) derivatives with (S)-α-methylbenzylamine in the presence of a catalytic amount of either acetic acid or p-toluenesulfonic acid (TsOH). Subsequent treatment with sodium cyanide or trimethylsilylcyanide (TMSCN) in the presence of zinc chloride affords the corresponding α-amino nitriles. These reactions typically result in moderate yields and diastereoselectivity, providing a route to chiral building blocks that can be further elaborated. nih.gov
The diastereoisomeric ratio of the resulting α-amino nitriles is influenced by the structure of the starting cyclobutanone. The findings from these studies are summarized in the table below, illustrating the outcomes for different substrates.
Table 1: Synthesis of α-Amino Nitriles from Cyclobutanones using (S)-α-Methylbenzylamine
| Entry | Cyclobutanone | Product (cis-amino nitrile) | Yield (%) | d.r. (cis:trans) |
|---|---|---|---|---|
| 1 | Cyclobutanone | cis-7a | 35 | 55:45 |
| 2 | 3-Methylcyclobutanone | cis-7b | 40 | 60:40 |
Data sourced from a review on the stereoselective synthesis of cyclic quaternary α-amino acids. nih.gov
This methodology highlights the utility of chiral benzylamine (B48309) derivatives in establishing the stereochemistry at the α-carbon of cyclobutanone systems. While the direct application of this compound in this specific transformation is not detailed in the available literature, the results obtained with the closely related (S)-α-methylbenzylamine underscore the potential of this class of chiral auxiliaries in the asymmetric synthesis of quaternary α-amino cyclobutanone precursors. nih.gov The quaternary α-amino cyclobutanone structures could then be obtained through further synthetic manipulations of the resulting α-amino nitriles.
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms and Transition States
The elucidation of a reaction mechanism involves identifying all elementary steps, including the formation of intermediates and the structures of transition states connecting them. For a molecule like (R)-(+)-N-allyl-alpha-methylbenzylamine, which contains both a chiral center and a reactive allyl group, several mechanistic pathways could be operative depending on the specific reaction conditions.
Stepwise Hydride and Proton Transfer Mechanisms
In reactions where this compound might act as a reducing agent, the transfer of a hydride ion (H-) and a proton (H+) could occur. Mechanistic studies would aim to distinguish between a concerted mechanism, where both species are transferred in a single step, and a stepwise mechanism, where they are transferred sequentially. Experimental techniques such as kinetic isotope effect (KIE) studies, where hydrogen atoms are replaced with deuterium, can provide evidence for the involvement of hydride or proton transfer in the rate-determining step. Computational chemistry would be employed to locate the transition states for both concerted and stepwise pathways and to calculate their relative activation energies to determine the most likely mechanism.
Nucleophilic Attack Pathways
The nitrogen atom in this compound is nucleophilic and can attack various electrophilic centers. The stereochemistry of the alpha-methylbenzyl group can influence the facial selectivity of this attack. Mechanistic studies would involve identifying the trajectory of the nucleophilic attack and the geometry of the resulting transition state. Computational modeling is a powerful tool for visualizing these pathways and for quantifying the steric and electronic factors that govern the regioselectivity and stereoselectivity of the reaction.
Computational Chemistry Approaches
Computational chemistry provides invaluable tools for studying reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone.
Density Functional Theory (DFT) Calculations for Energy Profiles and Selectivity
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. It can be used to determine the geometries of reactants, products, intermediates, and transition states along a reaction pathway. By calculating the energies of these species, a complete reaction energy profile can be constructed. This profile provides the activation energies for each step, allowing for the prediction of reaction rates and the identification of the rate-determining step. Furthermore, DFT calculations can be used to predict the selectivity (chemo-, regio-, and stereoselectivity) of a reaction by comparing the activation energies of competing pathways.
Table 1: Representative Data from DFT Calculations for a Hypothetical Reaction (Note: This table is illustrative as specific data for this compound is not available.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +15.2 |
| Intermediate | -5.6 |
| Transition State 2 (TS2) | +12.8 |
| Products | -20.1 |
Quantum Mechanics/Molecular Mechanics (QM/MM) Protocols
For reactions that occur in a complex environment, such as in the presence of a solvent or within an enzyme active site, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. semanticscholar.orgnih.govbiomolmd.org In this approach, the region of the system where the chemical reaction is taking place (the QM region, e.g., the substrate and key catalytic residues) is treated with a high level of theory (quantum mechanics), while the surrounding environment (the MM region, e.g., the rest of the protein and solvent) is treated with a more computationally efficient method (molecular mechanics). semanticscholar.orgnih.govbiomolmd.org This hybrid approach allows for the study of large, complex systems while maintaining a high level of accuracy for the reactive part. QM/MM simulations can provide insights into how the environment influences the reaction mechanism and energetics. semanticscholar.orgnih.gov
Analysis of Stereocontrol Elements and Chiral Induction Models
The stereochemical outcome of reactions involving this compound is governed by a complex interplay of non-covalent interactions and conformational effects. Detailed mechanistic investigations, often supported by computational chemistry, provide insights into the key elements that control chiral induction. These include hydrogen bonding interactions, steric repulsions, and the fulfillment of specific kinetic conditions.
Steric Effects and Conformation Analysis
The stereodirecting influence of this compound is heavily reliant on its three-dimensional structure. The steric bulk of the α-methylbenzyl group, in conjunction with the allyl group, creates a defined chiral pocket around the nitrogen atom. The conformation of the molecule dictates how a substrate will approach and interact with the amine or a catalyst complex derived from it.
Computational studies on related chiral amines have demonstrated the importance of steric hindrance in determining the facial selectivity of reactions. For instance, in the Michael reaction of imines derived from homochiral 1-phenylethylamine, conformational analysis revealed a pyramidal geometry at the nitrogen atom, and steric hindrance was identified as playing a significant role in the stereochemical outcome. researchgate.net
The following table summarizes the key steric and conformational features that are likely to influence the catalytic activity of this compound, based on general principles of asymmetric catalysis.
| Feature | Description | Implication for Stereocontrol |
| Chiral Center | The (R)-configured carbon atom of the α-methylbenzyl group. | Primary source of chirality, dictating the overall asymmetry of the molecule. |
| α-Methyl Group | Provides steric bulk close to the nitrogen atom. | Influences the approach of substrates and reagents, contributing to facial selectivity. |
| Phenyl Group | A large, planar substituent. | Can engage in π-stacking interactions and creates significant steric hindrance, directing incoming groups away from its occupied space. |
| Allyl Group | A flexible substituent with a C=C double bond. | Its conformation can influence the shape of the chiral pocket. The double bond can also coordinate to metal centers in certain catalytic cycles. |
| N-H Bond | A hydrogen bond donor. | Can participate in secondary interactions that help to lock the conformation of the transition state assembly. |
Curtin-Hammett Conditions in Dynamic Kinetic Asymmetric Transformation
Dynamic kinetic asymmetric transformation (DKAT) is a powerful strategy for converting a racemic mixture into a single enantiomer of a product in theoretically 100% yield. This process requires that the starting material enantiomers are in rapid equilibrium under the reaction conditions, and that one enantiomer reacts significantly faster than the other with a chiral catalyst or reagent. The product distribution in such a system is often governed by the Curtin-Hammett principle. studylib.net
The Curtin-Hammett principle states that for a reaction where two rapidly equilibrating isomers react to form different products (or the same product via different diastereomeric transition states), the ratio of the products is determined by the difference in the free energies of the transition states, not by the relative populations of the ground-state isomers.
In the context of a DKAT involving a chiral amine like this compound, the amine could act as a chiral ligand for a metal catalyst that promotes both the racemization of the substrate and the enantioselective reaction. For instance, in the dynamic kinetic resolution of amines, enzymes or metal catalysts can be used for both the racemization and the kinetic resolution steps. dntb.gov.uanih.gov
A well-known example of a process governed by Curtin-Hammett kinetics is the Noyori asymmetric hydrogenation of ketones, where a racemic α-substituted β-ketoester is converted to a single diastereomer of the corresponding β-hydroxyester. studylib.net In this case, the two enantiomers of the ketoester are in rapid equilibrium via their achiral enolate, and a chiral ruthenium-BINAP catalyst selectively hydrogenates one enantiomer at a much faster rate.
While there are no specific examples in the retrieved literature of a DKAT using this compound that explicitly invokes the Curtin-Hammett principle, the potential for its application exists. For example, in a copper-catalyzed dynamic kinetic asymmetric allylic alkylation, a chiral ligand is used to control the enantioselectivity of the reaction of a rapidly racemizing allylic substrate. acs.org If this compound were employed as a ligand in such a system, the relative rates of reaction of the two enantiomers of the substrate would be determined by the energies of the diastereomeric transition states, a scenario perfectly described by the Curtin-Hammett principle.
The key requirements for a successful DKAT under Curtin-Hammett conditions are summarized in the table below.
| Condition | Description | Relevance to this compound |
| Rapid Racemization | The rate of interconversion between the substrate enantiomers must be faster than the rate of the slower reacting enantiomer. | A catalyst system incorporating this amine as a ligand would need to facilitate this rapid equilibrium. |
| High Enantioselectivity | The chiral catalyst must differentiate strongly between the two enantiomers of the substrate, leading to a large difference in the rates of reaction (k_fast >> k_slow). | The chiral environment provided by this compound would be responsible for this differentiation. |
| Irreversible Reaction | The product-forming step should be irreversible to prevent erosion of the product's enantiomeric excess. | This is a general requirement for most DKAT processes. |
Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation
Chromatographic Techniques for Enantiomeric Excess Determination
Chromatographic methods are fundamental for quantifying the enantiomeric excess (ee) of chiral compounds. These techniques operate by separating the enantiomers, allowing for their individual detection and quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. These differential interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation.
For amines like α-methylbenzylamine and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.govheraldopenaccess.us The optical purity is determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. nii.ac.jp Often, derivatization of the amine to an amide or another suitable derivative is performed prior to analysis to improve resolution and detection. nii.ac.jp
| Parameter | Typical Conditions for α-Methylbenzylamine Derivatives |
| Column | CHIRALCEL AD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / 2-Propanol mixtures (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Result | Baseline separation of (R) and (S) enantiomers |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another essential technique for determining the enantiomeric ratio of volatile chiral compounds. sigmaaldrich.com Similar to HPLC, chiral GC utilizes a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to achieve separation of enantiomers. The sample is vaporized and carried through the column by an inert gas. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. GC is frequently noted as a quality control method for the enantiomeric purity of α-methylbenzylamine. sigmaaldrich.com
| Parameter | Representative Conditions |
| Column | Cyclodextrin-based chiral capillary column (e.g., Chiraldex G-TA) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Isothermal or gradient elution depending on analyte volatility |
| Detector | Flame Ionization Detector (FID) |
| Result | Separation of enantiomeric peaks for ee calculation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and can be adapted for the analysis of chiral purity. Since enantiomers are spectroscopically identical in an achiral environment, strategies involving chiral auxiliaries are employed to induce diastereomeric differences that are observable by NMR.
Chiral Derivatizing Agents in 1H NMR Spectroscopy
A common NMR method for determining enantiomeric excess involves the use of Chiral Derivatizing Agents (CDAs). A scalemic sample of the amine is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra. By integrating the signals unique to each diastereomer in the 1H NMR spectrum, their relative ratio, and thus the ee of the original amine, can be accurately determined. acs.org
A three-component assembly using 2-formylphenylboronic acid (2-FPBA) and an enantiopure diol like (R)-BINOL has been shown to be effective for determining the ee of α-methylbenzylamine. acs.orgacs.org The amine condenses with the boronic acid to form an iminoboronate ester complex. The resulting diastereomeric complexes exhibit well-resolved signals for the imine protons, allowing for direct quantification. acs.org
| CDA System Component | Role | Observable Effect in 1H NMR |
| (R)-α-Methylbenzylamine | Analyte (R-enantiomer) | Forms Diastereomer 1 |
| (S)-α-Methylbenzylamine | Analyte (S-enantiomer) | Forms Diastereomer 2 |
| Chiral Derivatizing Agent (e.g., Mosher's acid, (R)-BINOL/2-FPBA) | Forms covalent bonds or stable complexes, creating diastereomers | Protons near the chiral centers of the two diastereomers exhibit different chemical shifts (Δδ ≠ 0) |
19F NMR Spectroscopic Analysis
The use of fluorine-19 (19F) NMR spectroscopy offers several advantages for chiral purity analysis, including a wide range of chemical shifts, high sensitivity, and the absence of background signals in typical organic molecules. The methodology is analogous to 1H NMR with CDAs, but involves a fluorine-containing chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). rsc.org
When (R)-(+)-N-allyl-alpha-methylbenzylamine is reacted with enantiopure (R)-MTPA chloride, a diastereomeric amide is formed. The 19F NMR spectrum of this product will show a distinct signal for the -CF3 group. If any (S)-enantiomer is present in the starting amine, it will also react, forming a second diastereomer with a -CF3 group in a slightly different chemical environment, resulting in a separate 19F signal. researchgate.net The enantiomeric excess can be calculated from the integration of these well-resolved 19F signals. scispace.com
| Derivatizing Agent | Analyte Enantiomer | Diastereomer Formed | 19F NMR Signal |
| (R)-MTPA-Cl | (R)-Amine | (R,R)-Amide | Signal 1 (δ1) |
| (R)-MTPA-Cl | (S)-Amine | (R,S)-Amide | Signal 2 (δ2) |
Derivatization and Advanced Synthetic Transformations of R + N Allyl Alpha Methylbenzylamine Derivatives
Functionalization Strategies for Ligand Development
The development of novel chiral ligands is crucial for asymmetric catalysis. Derivatives of (R)-(+)-N-allyl-alpha-methylbenzylamine are attractive candidates due to the inherent chirality and the presence of multiple sites for modification. Functionalization strategies often target the aromatic ring or the amine moiety to introduce coordinating atoms for metal binding.
A prominent strategy for modifying the benzylamine (B48309) core is through directed C–H functionalization. nih.gov This approach allows for the selective introduction of various functional groups at positions on the aromatic ring that would be difficult to access through traditional electrophilic aromatic substitution. For instance, palladium-catalyzed C-H activation can be employed to introduce aryl, amino, or halo groups at the meta-position of the benzylamine ring. nih.gov By using a suitable directing group, often attached to the nitrogen atom, the catalyst is guided to a specific C-H bond, enabling precise structural modifications. While the allyl group itself can be reactive, conditions can be optimized to favor C-H functionalization. The resulting functionalized benzylamines can then be elaborated into sophisticated ligands for enantioselective catalysis.
Another approach involves the functionalization of the α-methylene C–H bonds of the amine. nih.gov Palladium-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids, facilitated by chiral phosphoric acid ligands, allows for the introduction of an aryl group at the position alpha to the nitrogen. nih.gov This method provides a direct route to α-arylated amine derivatives, which are valuable scaffolds in ligand design.
Table 1: Potential Ligand Functionalization Strategies
| Strategy | Target Site | Reagents/Catalysts | Potential Outcome |
|---|---|---|---|
| Meta-C–H Arylation | Aromatic Ring (meta-position) | Pd(II) catalyst, 2-pyridone ligands, Aryl halides | Introduction of an aryl group for extended conjugation or steric bulk. |
| Meta-C–H Amination | Aromatic Ring (meta-position) | Pd(II) catalyst, N-nucleophiles | Installation of a second coordinating nitrogen atom. |
| α-C–H Arylation | Carbon alpha to Nitrogen | Pd(II) catalyst, Chiral Phosphoric Acid, Aryl Boronic Acids | Creation of a new stereocenter and introduction of an aryl moiety. |
Synthesis of Sulfonamide and Amide Derivatives
The secondary amine of this compound is readily converted into sulfonamide and amide derivatives. These functional groups can alter the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, making them valuable for various applications.
Sulfonamide Synthesis: Sulfonamides are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in The reaction of this compound with various sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) provides the corresponding N-substituted sulfonamides in good yields. ijarsct.co.inorganic-chemistry.org The base, often an amine like triethylamine (B128534) or pyridine, neutralizes the hydrochloric acid generated during the reaction. mdpi.com This method is robust and allows for the introduction of a wide array of sulfonyl groups. nsf.gov
Amide Synthesis: Amide bond formation is one of the most fundamental transformations in organic chemistry. This compound can be acylated using various methods to produce amide derivatives. A common and efficient method involves the reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base. google.com Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between the amine and a carboxylic acid. google.com These methods provide access to a diverse range of amides, where the acyl group can be tailored to introduce specific functionalities or steric properties. sphinxsai.comresearchgate.net
Table 2: Synthesis of Sulfonamide and Amide Derivatives
| Derivative Type | General Reaction | Reagent Examples | Product Structure |
|---|---|---|---|
| Sulfonamide | Amine + Sulfonyl Chloride | p-Toluenesulfonyl chloride, Methanesulfonyl chloride, Benzenesulfonyl chloride | A structure with a sulfonyl group attached to the nitrogen of the original amine. |
| Amide | Amine + Acylating Agent | Acetyl chloride, Benzoyl chloride, Acetic anhydride, Benzoic acid (with DCC) | A structure with an acyl group attached to the nitrogen of the original amine. |
Incorporation into Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. baranlab.org The amine functionality of this compound makes it an ideal component for several well-known MCRs, such as the Ugi and Passerini reactions. nih.govnih.gov The use of a chiral amine in these reactions can induce diastereoselectivity, leading to the formation of complex chiral products.
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov this compound can serve as the chiral amine component. The reaction proceeds through the initial formation of an iminium ion from the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate. The stereochemical information from the chiral amine can influence the stereochemical outcome of the final product.
Passerini Reaction: The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgresearchgate.netnih.gov While the Passerini reaction does not directly involve an amine as a primary reactant, derivatives of this compound can be used in subsequent transformations of the Passerini products or in related MCRs. For example, a Passerini product can undergo an O→N acyl migration after deprotection of a suitably protected amine, a strategy known as PADAM (Passerini-Amine Deprotection-Acyl Migration), to generate peptide-like structures. nih.gov
The incorporation of this chiral amine into MCRs provides a highly efficient route to complex, stereochemically enriched molecular scaffolds, which are of significant interest in drug discovery and combinatorial chemistry. nih.gov
Table 3: this compound in the Ugi Reaction
| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Resulting Scaffold |
|---|---|---|---|---|
| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-Acylamino Amide |
| This compound | Acetone | Benzoic Acid | Cyclohexyl isocyanide | α-Acylamino Amide |
| This compound | Formaldehyde | Propionic Acid | Benzyl isocyanide | α-Acylamino Amide |
Applications in Pharmaceutical and Fine Chemical Synthesis
Synthesis of Specific Biologically Active Molecules
The versatility of (R)-(+)-N-allyl-alpha-methylbenzylamine is demonstrated in its application to the synthesis of a diverse range of therapeutic agents.
While direct and extensive public documentation specifically detailing the use of this compound in the synthesis of marketed antimalarial drugs is limited, the structural motif of chiral amines is prevalent in many antimalarial compounds. The synthesis of novel antimalarial agents often involves the introduction of chiral amine side chains to a core heterocyclic structure. The N-allyl group in this compound offers a reactive handle for various chemical transformations, including metathesis and other coupling reactions, which are powerful tools for constructing the complex molecular frameworks of potential antimalarial candidates. The chirality of the α-methylbenzylamine moiety is crucial for inducing the desired stereochemistry in the final drug molecule, which can significantly impact its efficacy and safety.
αvβ3 integrin is a cell surface receptor involved in processes such as angiogenesis and tumor metastasis, making it an important target for cancer therapy. The development of antagonists for this receptor often involves the synthesis of complex molecules that can mimic the natural binding ligands. While specific examples detailing the use of this compound are not widely reported in publicly available literature, the synthesis of αvβ3 integrin antagonists frequently relies on the use of chiral building blocks to achieve the necessary three-dimensional orientation for effective receptor binding. The N-allyl group of the title compound can be a precursor to other functional groups or be used in cyclization reactions to create the rigid scaffolds often found in potent integrin antagonists.
Mianserin (B1677119) is a tetracyclic antidepressant, and the synthesis of its analogs often involves strategies to introduce or modify chiral centers to explore structure-activity relationships. Research has shown the use of the related chiral auxiliary, (S)-(−)-α-methylbenzylamine, in the diastereoselective synthesis of (R)-mianserin. researchgate.net This highlights the importance of this class of chiral amines in constructing the core structure of mianserin. The N-allyl group in this compound provides an additional point for chemical modification, allowing for the synthesis of a diverse library of mianserin analogs with potentially improved pharmacological properties.
Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, and its derivatives are used to treat a variety of neurological disorders. The synthesis of chiral GABA analogs is of significant interest. While direct utilization of this compound is not extensively documented in mainstream literature for this specific purpose, the general strategies for synthesizing chiral GABA derivatives often employ chiral auxiliaries to control the stereochemistry of the final product. nih.govresearchgate.net The amine functionality of this compound can be incorporated into the GABA backbone, and the allyl group can be further functionalized to create novel derivatives with unique biological activities.
Strategies for Efficient Synthesis of Chiral Drugs
The efficient synthesis of chiral drugs is a cornerstone of pharmaceutical development. This compound can be employed in various modern synthetic strategies to achieve high levels of stereocontrol.
One of the most powerful strategies is palladium-catalyzed asymmetric allylic amination . This reaction involves the substitution of a leaving group on an allylic substrate with an amine, catalyzed by a palladium complex bearing a chiral ligand. This compound itself can act as the chiral amine nucleophile in such reactions, leading to the formation of new chiral centers with high enantioselectivity. lookchem.combeilstein-journals.org The presence of the N-allyl group can also influence the reactivity and selectivity of the transformation.
The table below summarizes the key applications and synthetic strategies involving this compound and related chiral amines.
| Application/Strategy | Target Molecules/Intermediates | Key Synthetic Transformation | Role of this compound |
| Pharmaceutical Intermediate | Enantiomerically Pure Compounds | Asymmetric Synthesis | Chiral Building Block/Auxiliary |
| Antimalarial Medications | Novel Antimalarial Agents | Introduction of Chiral Side Chains | Source of Chirality and Functional Handle |
| αvβ3 Integrin Antagonists | Receptor Antagonists | Construction of Rigid Scaffolds | Chiral Building Block for Stereocontrol |
| Mianserin Analogs | Tetracyclic Antidepressants | Diastereoselective Synthesis | Chiral Auxiliary and Point for Diversification |
| GABA-Derivatives | Chiral GABA Analogs | Asymmetric Synthesis | Potential Chiral Amine Source |
| Efficient Chiral Drug Synthesis | Various Chiral Drugs | Palladium-Catalyzed Asymmetric Allylic Amination | Chiral Nucleophile/Auxiliary |
Q & A
Basic Research Questions
Q. What established synthetic methods ensure high enantiomeric purity of (R)-(+)-N-allyl-alpha-methylbenzylamine?
- Methodological Answer : The stereospecific synthesis of (R)-configured alpha-methylbenzylamine derivatives can be achieved via asymmetric reduction of ketones using chiral catalysts. For example, Takahashi et al. (1981) demonstrated enantioselective synthesis of (R)-(+)-alpha-methylbenzylamine using a borane-mediated reduction of acetophenone derivatives with a chiral oxazaborolidine catalyst . For allylated analogs, analogous protocols could involve allylation of enantiopure intermediates, followed by purification via recrystallization or chromatography. Enantiomeric purity should be verified using polarimetry ([α]D = -40° for (S)-enantiomer ) or chiral HPLC.
Q. Which analytical techniques are optimal for characterizing structural and chiral properties of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=C vibrations from the allyl group) .
- Gas Chromatography (GC) : Assess purity and resolve enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives) .
- Polarimetry : Measure specific optical rotation (e.g., (R)-(+)-alpha-methylbenzylamine derivatives typically show positive [α]D values) .
- NMR : Confirm regiochemistry (e.g., allyl proton coupling patterns in ¹H NMR) and stereochemistry via NOESY or chiral shift reagents.
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in a sealed container under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid aqueous washes to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔvapH°) for alpha-methylbenzylamine derivatives?
- Methodological Answer :
- Data Validation : Cross-reference experimental conditions (e.g., Verevkin (1999) reported ΔvapH° = 54.9 ± 0.3 kJ/mol for (±)-alpha-methylbenzylamine between 283–318 K ). Discrepancies may arise from impurities or measurement techniques (e.g., static vs. dynamic vaporization methods).
- Computational Validation : Compare experimental ΔvapH° with DFT-calculated values (e.g., using Gaussian with B3LYP/6-31G*).
- Replication : Reproduce measurements under standardized conditions (e.g., controlled humidity, inert atmosphere) .
Q. What methodological considerations are critical when using this compound as a chiral resolving agent?
- Methodological Answer :
- Substrate Compatibility : Ensure the target racemate has complementary functional groups (e.g., carboxylic acids for salt formation) .
- Solvent Selection : Use low-polarity solvents (e.g., hexane/EtOAc) to enhance diastereomeric crystal formation .
- Scale-Up Challenges : Optimize recrystallization cycles to minimize yield loss while maintaining enantiomeric excess (ee > 99%) .
Q. How can time-dependent degradation studies be designed to assess stability under varying conditions?
- Methodological Answer :
- Accelerated Aging : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage .
- Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., oxidation of allyl groups to epoxides) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under standard conditions (e.g., 25°C) .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., IR peaks) across studies?
- Methodological Answer :
- Source Comparison : Verify instrument calibration (e.g., NIST-traceable standards) and sample preparation (neat vs. KBr pellets) .
- Contextual Factors : Consider solvent effects (e.g., hydrogen bonding in polar solvents shifting N-H stretches) .
- Collaborative Validation : Share raw spectra via open-access platforms for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
